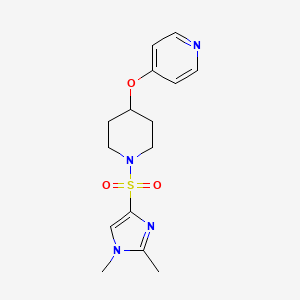

4-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyridine

Description

Properties

IUPAC Name |

4-[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3S/c1-12-17-15(11-18(12)2)23(20,21)19-9-5-14(6-10-19)22-13-3-7-16-8-4-13/h3-4,7-8,11,14H,5-6,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYEKADSDBCJRDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)N2CCC(CC2)OC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound “4-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyridine” are currently unknown. The compound contains an imidazole ring, which is a common structural motif in many biologically active compounds. Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.

Mode of Action

Imidazole derivatives are known to interact with various targets in the body due to their broad range of chemical and biological properties. The compound’s interaction with its targets can lead to changes in cellular processes, potentially resulting in the observed biological activities.

Biochemical Pathways

Given the wide range of biological activities associated with imidazole derivatives, it is likely that multiple pathways are affected.

Pharmacokinetics

Imidazole is a highly soluble compound, suggesting that it may have good bioavailability. .

Result of Action

Given the wide range of biological activities associated with imidazole derivatives, it is likely that the compound has multiple effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other compounds can potentially affect the compound’s stability and efficacy.

Biological Activity

The compound 4-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyridine is a nitrogen heterocyclic derivative that has garnered attention for its potential biological activities. The structural components of this compound suggest that it may exhibit various pharmacological properties, particularly in antimicrobial and anticancer applications.

The chemical formula for this compound is with a molecular weight of 286.36 g/mol. Its structural features include a pyridine ring and an imidazole moiety, both known for their biological significance.

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 286.36 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not specified |

Antimicrobial Activity

Research has indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, studies evaluating derivatives of imidazole and piperidine have shown promising results against multi-drug resistant (MDR) pathogens.

In vitro tests have demonstrated the following:

- Minimum Inhibitory Concentration (MIC) : Values typically range from 0.22 to 0.25 μg/mL against pathogenic strains such as Staphylococcus aureus and Escherichia coli.

- Minimum Bactericidal Concentration (MBC) : Similar derivatives have shown bactericidal effects at concentrations correlating with their MIC values.

The compound's ability to inhibit biofilm formation is noteworthy, with reductions in biofilm mass significantly greater than that of standard antibiotics like ciprofloxacin.

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. The imidazole ring is often associated with various anticancer activities due to its ability to interact with biological targets involved in cell proliferation and apoptosis.

The proposed mechanism of action for compounds containing imidazole and piperidine involves:

- Inhibition of DNA Gyrase : This enzyme is crucial for bacterial DNA replication, making it a target for antimicrobial agents.

- Disruption of Cellular Membranes : The sulfonamide group may contribute to membrane disruption, leading to cell death in susceptible organisms.

- Synergistic Effects : The compound has been noted to enhance the efficacy of existing antibiotics, suggesting potential for combination therapies.

Case Studies

Recent research studies have highlighted the effectiveness of similar compounds in clinical settings:

- Study on MDR Pathogens : A study published in the Journal of Antimicrobial Chemotherapy found that derivatives with similar structures showed effective inhibition against MDR strains with low toxicity profiles .

- In Vivo Models : Animal studies have indicated that these compounds can reduce tumor sizes when administered alongside standard chemotherapy agents .

Safety Profile

While the biological activity is promising, safety assessments are critical. The compound exhibits some toxicity; however, hemolytic assays indicate low hemolytic activity (3.23% to 15.22% lysis), suggesting a favorable safety profile compared to conventional treatments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing key structural motifs, such as sulfonyl-linked piperidines, imidazole-piperidine hybrids, and pyridine/piperidine ethers.

Sulfonyl-Linked Piperidine Derivatives

Compounds 6m , 6n , and 6o () feature a piperidin-4-yl group connected to aryl sulfonyl substituents (e.g., 3-trifluoromethylphenyl, 2,5-dichlorophenyl, 4-methoxyphenyl). Key comparisons:

- Synthetic Efficiency : Yields for these analogs are high (86–87%), suggesting robust synthetic routes for sulfonyl-piperidine derivatives .

- Substituent Effects :

- Electron-withdrawing groups (e.g., trifluoromethyl in 6m ) may enhance metabolic stability compared to electron-donating groups (e.g., methoxy in 6o ).

- Melting points vary significantly (108°C for 6m vs. 114°C for 6o ), indicating substituent-driven crystallinity differences.

| Compound | Sulfonyl Substituent | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 6m | 3-(Trifluoromethyl)phenyl | 86 | 108 |

| 6n | 2,5-Dichlorophenyl | 87 | Low (brown solid) |

| 6o | 4-Methoxyphenyl | 86 | 114 |

Imidazole-Containing Piperidine Analogs

and describe 1-benzyl-4-(1H-imidazol-4-yl)-piperidine and 4-(1H-imidazol-4-yl)-1-methyl-piperidine , which share the imidazole-piperidine backbone. Key distinctions:

- Molecular Weight : The target compound (C₁₆H₁₉N₃O₃S, ~349.4 g/mol) is heavier than 4-(1H-imidazol-4-yl)-1-methyl-piperidine (C₉H₁₅N₃, 165.24 g/mol), influencing solubility and bioavailability.

Pyridine and Piperidine Ethers

Compound 13b (), 4-((1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)aniline , shares the piperidin-4-yl-oxy-pyridine core but replaces pyridine with aniline. Differences include:

- Electronic Properties : Aniline’s electron-donating NH₂ group vs. pyridine’s electron-deficient ring may alter binding to biological targets (e.g., kinases or GPCRs).

- Synthetic Route : 13b is synthesized via nucleophilic substitution (60.2% yield), comparable to methods for the target compound .

Sulfamoyl and Benzhydryl Derivatives

highlights compounds like 6d and 6e with bulky benzhydrylpiperazine and sulfamoyl groups. While structurally distinct, these analogs demonstrate:

- Synthetic Complexity: Multi-step syntheses with moderate yields (e.g., 55–76% for 6e–6g) vs.

- Pharmacological Potential: Sulfamoyl groups in 6d–6l are associated with antimicrobial and anticancer activities, suggesting the target compound’s sulfonyl-imidazole group may confer similar properties .

Key Research Findings and Trends

- Synthetic Robustness : Sulfonyl-piperidine derivatives are consistently synthesized with high yields (≥80%) when using electron-deficient aryl groups, as seen in 6m–6o .

- Structure-Activity Relationships (SAR): Imidazole Methylation: 1,2-Dimethyl substitution on imidazole (target compound) may improve metabolic stability over non-methylated analogs (e.g., 4-(1H-imidazol-4-yl)-1-methyl-piperidine) .

- Analytical Characterization : Consistent use of ¹H/¹³C NMR, MS, and HPLC for purity confirmation across analogs underscores the reliability of these techniques for structurally complex compounds .

Q & A

Basic: What are the key considerations for synthesizing 4-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyridine, and how can reaction conditions be optimized?

Answer:

The synthesis involves multi-step processes, including sulfonylation of the piperidine ring, etherification with pyridine, and functionalization of the imidazole moiety. Key considerations include:

- Reagent Selection : Use hydrogen peroxide for sulfonylation and sodium borohydride for reduction steps to ensure efficient intermediate formation .

- Solvent and Temperature : Polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C promote sulfonyl group coupling, while etherification may require milder conditions (e.g., THF at 60°C) to avoid side reactions .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from methanol improves yield and purity .

Optimization Tips : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) to drive reactions to completion .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing the compound's structure?

Answer:

- NMR Spectroscopy :

- 1H/13C NMR : Assign peaks to confirm the piperidine (δ 1.5–3.0 ppm), sulfonyl (δ 3.5–4.0 ppm), and pyridine (δ 7.5–8.5 ppm) groups. Use DEPT-135 to distinguish CH, CH2, and CH3 signals .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and verify connectivity between the imidazole, piperidine, and pyridine moieties .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to determine crystal structure and validate stereochemistry. High-resolution data (>1.0 Å) ensures accurate bond-length and angle measurements .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Answer:

Contradictions often arise from variations in assay conditions or compound purity. Methodological approaches include:

- Purity Validation : Use HPLC (≥95% purity) and elemental analysis to exclude impurities as confounding factors .

- Assay Standardization :

- Replicate studies under consistent conditions (e.g., cell line, incubation time, and concentration).

- Include positive controls (e.g., known kinase inhibitors for p38 MAP kinase assays) .

- Meta-Analysis : Compare IC50 values across studies using statistical tools (e.g., ANOVA) to identify outliers or trends influenced by experimental design .

Advanced: What computational strategies are recommended for predicting the biological targets of this compound?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with potential targets (e.g., p38 MAP kinase). Validate docking poses with MD simulations (e.g., GROMACS) to assess binding stability .

- Pharmacophore Modeling : Identify critical features (e.g., sulfonyl group for hydrogen bonding) using tools like LigandScout. Compare with known inhibitors to predict target affinity .

- Machine Learning : Train models on ChEMBL data to predict kinase or GPCR targets based on structural fingerprints (e.g., ECFP4) .

Basic: What are the recommended protocols for ensuring compound stability during storage and handling?

Answer:

- Storage : Store at –20°C in amber vials under inert gas (e.g., argon) to prevent oxidation or hydrolysis. Use desiccants (e.g., silica gel) to minimize moisture exposure .

- Handling : Work under a fume hood with PPE (gloves, lab coat, goggles). Avoid prolonged exposure to light or heat (>25°C) .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via LC-MS for decomposition products .

Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophore of this compound?

Answer:

- Analog Synthesis : Systematically modify substituents (e.g., replace dimethylimidazole with pyrazole or vary the sulfonyl group) to assess impact on activity .

- Biological Testing : Use a panel of assays (e.g., enzyme inhibition, cell viability) to correlate structural changes with potency. For example, test imidazole vs. benzimidazole analogs in kinase inhibition assays .

- Data Analysis : Apply QSAR models (e.g., CoMFA or CoMSIA) to identify critical steric/electronic parameters driving activity. Validate with leave-one-out cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.